FLASH-EDT2 - 212118-77-9

FLASH-EDT2

Catalog Number: EVT-268154
CAS Number: 212118-77-9
Molecular Formula: C24H18As2O5S4
Molecular Weight: 664.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FlAsH-EDT2 is a pro-fluorescent, membrane-permeable biarsenical compound that binds covalently to a tetracysteine sequence (CCPGCC), which is engineered into target proteins. It binds proteins that have the CCPGCC tag almost immediately after translation. FlAsH-EDT2 is commonly used to study protein trafficking, folding, and interactions in living cells or cell lysates. This green-emitting fluorophore is excited at 508 nm, with emission at 528 nm.
FlAsH-EDT2 is a pro-fluorescent, membrane-permeable, covalent CCPGCC targeted probe.
Overview

FLASH-EDT2, also known as fluorescein arsenical hairpin binder-ethanedithiol, is an organoarsenic compound widely utilized in bioanalytical research. It serves as a fluorogenic label for visualizing proteins in living cells, primarily by selectively binding to tetracysteine-tagged proteins. The molecular formula of FLASH-EDT2 is C24H18As2O5S4C_{24}H_{18}As_{2}O_{5}S_{4} and its structure features a fluorescein core with two 1,3,2-dithiarsolane substituents .

Source and Classification

FLASH-EDT2 is classified as a biarsenical compound and is part of a broader category of fluorescent labeling reagents. It is synthesized from fluorescein, which is an inexpensive precursor dye. The synthesis process minimizes the handling of toxic reagents, making it suitable for typical laboratory environments .

Synthesis Analysis

Methods and Technical Details

The synthesis of FLASH-EDT2 involves a straightforward two-step procedure. Initially, fluorescein is reacted with mercuric trifluoroacetate to form a bis(mercuric trifluoroacetate) derivative. This step typically yields over 96% of the desired product. The second step involves transmetallation with arsenic trichloride to generate FLASH-EDT2 .

The synthesis can be summarized as follows:

  1. Formation of 4',5'-bis(mercuric trifluoroacetate)fluorescein:
    • React fluorescein with mercuric trifluoroacetate in trifluoroacetic acid.
    • Isolate the yellow-orange solid product.
  2. Transmetallation:
    • Introduce arsenic trichloride to the bis(mercuric) derivative in an anhydrous solvent (e.g., 1-methyl-2-pyrrolidinone).
    • Isolate FLASH-EDT2 as a pale yellow or pinkish solid .
Molecular Structure Analysis

Structure and Data

FLASH-EDT2 has a complex molecular structure characterized by its fluorescein core and dithiarsolane substituents. The presence of two arsenic atoms in its structure allows it to form stable complexes with proteins containing the tetracysteine motif (Cys-Cys-Xxx-Xxx-Cys-Cys). The compound exhibits fluorescence upon binding to these motifs, which is crucial for its application in protein visualization .

Key structural features include:

  • Molecular Formula: C24H18As2O5S4C_{24}H_{18}As_{2}O_{5}S_{4}
  • Fluorescence Properties: Excitation at 508 nm and emission at 528 nm, indicating its utility in fluorescence microscopy .
Chemical Reactions Analysis

Reactions and Technical Details

FLASH-EDT2 undergoes specific reactions when binding to tetracysteine motifs in proteins. The binding process involves the formation of stable complexes through coordination between the arsenic atoms and the sulfur atoms present in cysteine residues. This interaction is reversible; for instance, the addition of 1,2-ethanedithiol can displace FLASH-EDT2 from its protein targets .

The mechanism of binding can be described as follows:

  1. Initial Binding: FLASH-EDT2 binds to pairs of cysteine residues within the tetracysteine motif.
  2. Fluorescence Activation: Upon binding, the compound becomes significantly more fluorescent due to reduced vibrational deactivation mechanisms .
  3. Reversibility: The complex can be dissociated under specific conditions (e.g., high concentrations of competing dithiols) which allows for controlled experiments in cellular environments .
Mechanism of Action

Process and Data

The mechanism through which FLASH-EDT2 labels proteins relies on its ability to bind selectively to tetracysteine motifs. This specificity arises from the structural compatibility between FLASH-EDT2 and the target peptide sequences. Once bound, FLASH-EDT2 exhibits enhanced fluorescence due to structural stabilization that reduces non-radiative decay pathways.

Data indicates that FLASH-EDT2 shows high affinity (nanomolar or lower dissociation constants) for its targets, allowing for effective labeling even in complex biological systems . Furthermore, studies have demonstrated that modifications to the tetracysteine motif can enhance binding affinity and fluorescence quantum yield.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FLASH-EDT2 possesses distinct physical and chemical properties that contribute to its functionality as a labeling agent:

  • Appearance: Pale yellow or pinkish solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and anhydrous solvents.
  • Fluorescence Quantum Yield: Approximately 0.49 when bound to model peptides containing tetracysteine motifs.
  • Detection Limits: Typically in the micromolar range for cellular imaging applications .

These properties make FLASH-EDT2 an attractive alternative to larger fluorescent proteins like green fluorescent protein due to its smaller size (molar mass < 1 kDa), which minimizes interference with protein function during studies .

Applications

Scientific Uses

FLASH-EDT2 has found extensive applications in various fields of biological research:

  • Protein Visualization: Used for real-time imaging of protein localization and dynamics within live cells.
  • Cellular Studies: Investigates cellular processes such as trafficking, signaling pathways, and protein interactions.
  • Plant Research: Applied in studies involving plant cells, enabling insights into cellular structures and functions.

Its ability to provide specific labeling while being membrane-permeable allows researchers to study complex biological systems more effectively compared to traditional methods . Additionally, FLASH-EDT2 can be used sequentially with other fluorescent probes for multicolor imaging applications, enhancing its utility in advanced microscopy techniques.

Historical Development &amp; Conceptual Framework of Biarsenical Probes

Emergence of FLASH-EDT2 as a GFP Alternative in Live-Cell Imaging

The development of FLASH-EDT2 (Fluorescein Arsenical Hairpin Binder complexed with ethanedithiol) addressed critical limitations of Green Fluorescent Protein (GFP) in live-cell imaging. GFP’s ~27 kDa size frequently perturbs protein function—exemplified by its failure to generate functional fusion proteins with prion protein (PrP) due to steric interference with conformational conversion to the disease-associated isoform (PrPres) [1]. In contrast, FLASH-EDT2 (0.7 kDa) enabled specific labeling of tetracysteine-tagged PrP without disrupting its pathogenic refolding, demonstrating minimal steric effects [1] [9].

FLASH-EDT2 operates via a fluorogenic mechanism: non-fluorescent in solution, it becomes intensely green fluorescent (excitation 508 nm, emission 528 nm; quantum yield Φ = 0.49) upon binding the tetracysteine motif [9]. Its membrane permeability facilitated in vivo applications, including pulse-chase studies of protein trafficking and real-time visualization of viral proteins where GFP hindered viral assembly [2] [5]. The IDEAL-labeling protocol (Instant with DTT, EDT, And Low temperature) further optimized specificity for cell-surface proteins like amyloid precursor protein (APP) by mitigating extracellular cysteine oxidation [1].

Table 1: Key Photophysical Properties of FLASH-EDT2 vs. GFP

ParameterFLASH-EDT2GFP
Molecular Weight0.7 kDa~27 kDa
Excitation/Emission508/528 nm395/509 nm
Quantum Yield (bound)0.490.60–0.70
Steric InterferenceMinimalSignificant
Maturation TimeMinutesHours
Membrane PermeabilityYesNo (genetic)

Evolution of Tetracysteine Tag Design: From CCXXCC to Optimized CCPGCC Motifs

Initial tetracysteine tags (CCXXCC) exhibited suboptimal performance due to low binding affinity and non-specific background. Systematic optimization yielded the CCPGCC motif, where proline and glycine residues enforced a β-turn conformation ideal for coordinating FLASH-EDT2’s biarsenical arms [2] [9]. This motif improved binding affinity by ~10-fold compared to early variants, reducing off-target labeling [1] [5].

Further refinements incorporated flanking sequences to enhance fluorescence and specificity. The 12-amino-acid motifs FLNCCPGCCMEP and HRWCCPGCCKTF increased quantum yields by 30%–50% through hydrophobic packing around the fluorescein core [2] [5]. Strategic tag placement also became critical—insertion at residue 230 of PrP (near the GPI-anchor attachment site) preserved functionality, whereas N-terminal tags disrupted membrane localization [1].

Table 2: Evolution of Tetracysteine Motifs for FLASH-EDT2 Binding

Motif VariantRelative AffinityQuantum YieldKey Improvements
CCXXCC (original)0.10–0.15N/A
CCPGCC10×0.30–0.40Optimal turn conformation
FLNCCPGCCMEP15×0.45–0.50Hydrophobic shielding
HRWCCPGCCKTF18×0.50–0.55Electrostatic stabilization

Comparative Analysis With Alternative Tagging Systems

SNAP-tag vs. HaloTag:Self-labeling proteins like SNAP-tag (20 kDa) and HaloTag (33 kDa) enable covalent attachment of synthetic dyes. However, HaloTag outperforms SNAP-tag in brightness—especially with silicon rhodamine (SiR) dyes—yielding up to 9× higher fluorescence in stimulated emission depletion (STED) microscopy due to superior dye-environment compatibility [3]. Both systems require larger genetic fusions than tetracysteine tags, risking functional perturbation.

Oligohistidine-NTA Systems:Histidine-tag/Ni²⁺-nitrilotriacetate (NTA) complexes (2–3 kDa) enable extracellular labeling but suffer from low affinity (Kd ~μM) and poor cell permeability, limiting live-cell applications [5]. Ternary complexes (e.g., HisZiFIT-Zn²⁺) improve stability but still exhibit rapid dissociation kinetics [5].

Advantages of FLASH-EDT2:

  • Size: Smallest tag (CCPGCC motif: 0.5 kDa) [9].
  • Versatility: Compatible with pulse-chase experiments (sequential FlAsH/ReAsH labeling) and electron microscopy (ReAsH photooxidation) [5] [9].
  • Orthogonality: Permits multi-color imaging with GFP variants via FRET [9].Limitations include background from endogenous cysteine-rich proteins, mitigated by antidotes (e.g., EDT) and optimized washing protocols [2].

Table 3: Comparison of Protein Tagging Technologies

SystemTag SizeLabel SizeLabeling SpeedLive-Cell FRETSuper-Resolution
FLASH-EDT26–12 aa0.7 kDaSeconds-minutesYesLimited
GFP238 aa27 kDaHours (maturation)YesModerate
SNAP-tag182 aa20 kDaMinutesYesExcellent
HaloTag297 aa33 kDaMinutesYesExcellent
Oligohistidine-NTA6–10 aa2–3 kDaMinutesNo (extracellular)No

Concluding Remarks

FLASH-EDT2 established the paradigm of "small molecule–small tag" labeling, overcoming GFP’s steric constraints and enabling new dimensions in protein dynamics analysis. Its integration with optimized CCPGCC motifs and advanced microscopy techniques underscores its enduring value in chemical biology. Future developments may focus on orthogonal biarsenical dyes for multi-target tracking and improved signal-to-noise ratios in deep-tissue imaging.

Properties

CAS Number

212118-77-9

Product Name

FLASH-EDT2

IUPAC Name

4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

Molecular Formula

C24H18As2O5S4

Molecular Weight

664.5 g/mol

InChI

InChI=1S/C24H18As2O5S4/c27-17-7-5-15-21(19(17)25-32-9-10-33-25)30-22-16(6-8-18(28)20(22)26-34-11-12-35-26)24(15)14-4-2-1-3-13(14)23(29)31-24/h1-8,27-28H,9-12H2

InChI Key

AJNUQUGWNQHQDJ-UHFFFAOYSA-N

SMILES

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=CC=CC=C6C(=O)O5)C=CC(=C4[As]7SCCS7)O)O

Solubility

Soluble in DMSO

Synonyms

FlAsH-EDT2; FlAsH EDT2; FlAsH-EDT-2

Canonical SMILES

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=CC=CC=C6C(=O)O5)C=CC(=C4[As]7SCCS7)O)O

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